

Spectroscopic Data of 2,3-Dimethyl-2-pentanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-2-pentanol

Cat. No.: B1616680

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethyl-2-pentanol**, tailored for researchers, scientists, and drug development professionals. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of **2,3-Dimethyl-2-pentanol**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,3-Dimethyl-2-pentanol** shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Integration	Multiplicity
-OH	~1.68	1H	Singlet
-CH-	~1.80	1H	Multiplet
-CH ₂ -	~1.31	2H	Multiplet
C(2)-CH ₃	~1.14 - 1.15	6H	Singlet
C(3)-CH ₃	~0.95	3H	Doublet
-CH ₂ -CH ₃	~0.92	3H	Triplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of a chiral center at C3, the two methyl groups attached to C2 are diastereotopic and may exhibit slightly different chemical shifts. The following are predicted chemical shifts based on empirical calculations and spectral databases.

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-CH ₂ -CH ₃)	~10
C2 (-C(CH ₃) ₂ OH)	~75 (quaternary)
C3 (-CH(CH ₃)-)	~40
C4 (-CH ₂ -CH ₃)	~25
C5 (-CH ₂ -CH ₃)	~15
C2-CH ₃	~25-30 (two signals possible)
C3-CH ₃	~15-20

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. As a tertiary alcohol, **2,3-Dimethyl-2-pentanol** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
~3400 (broad)	O-H	Stretching	Strong
~2960-2870	C-H (alkane)	Stretching	Strong
~1465	C-H	Bending	Medium
~1375	C-H (methyl rock)	Bending	Medium
~1150	C-O	Stretching	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,3-Dimethyl-2-pentanol** is characterized by the absence or very low intensity of the molecular ion peak (M⁺) due to the instability of tertiary alcohols under EI conditions. The molecular weight of **2,3-Dimethyl-2-pentanol** is 116.20 g/mol .[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
101	Moderate	[M - CH ₃] ⁺	α-cleavage (loss of a methyl radical from C2)
87	Low	[M - C ₂ H ₅] ⁺	α-cleavage (loss of an ethyl radical from C3)
59	High (often base peak)	[C(CH ₃) ₂ OH] ⁺	Cleavage of the C2-C3 bond
43	Moderate	[C ₃ H ₇] ⁺	Isopropyl cation from fragmentation of the alkyl chain

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of liquid **2,3-Dimethyl-2-pentanol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[\[2\]](#)[\[3\]](#)
- Ensure the sample is homogeneous. If necessary, gently vortex the tube.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[\[4\]](#)
- Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.

Data Acquisition (¹³C NMR):

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Set the appropriate acquisition parameters for a ¹³C NMR experiment, including the spectral width, number of scans, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.[\[5\]](#)[\[6\]](#)
- Acquire the spectrum. The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences (DEPT-90 and DEPT-135) can aid in distinguishing between CH, CH₂, and CH₃ groups.[\[5\]](#)

Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Procedure:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[7\]](#)[\[10\]](#)

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of **2,3-Dimethyl-2-pentanol** onto the center of the ATR crystal.[\[7\]](#)[\[9\]](#)
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[\[7\]](#)
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[\[7\]](#)

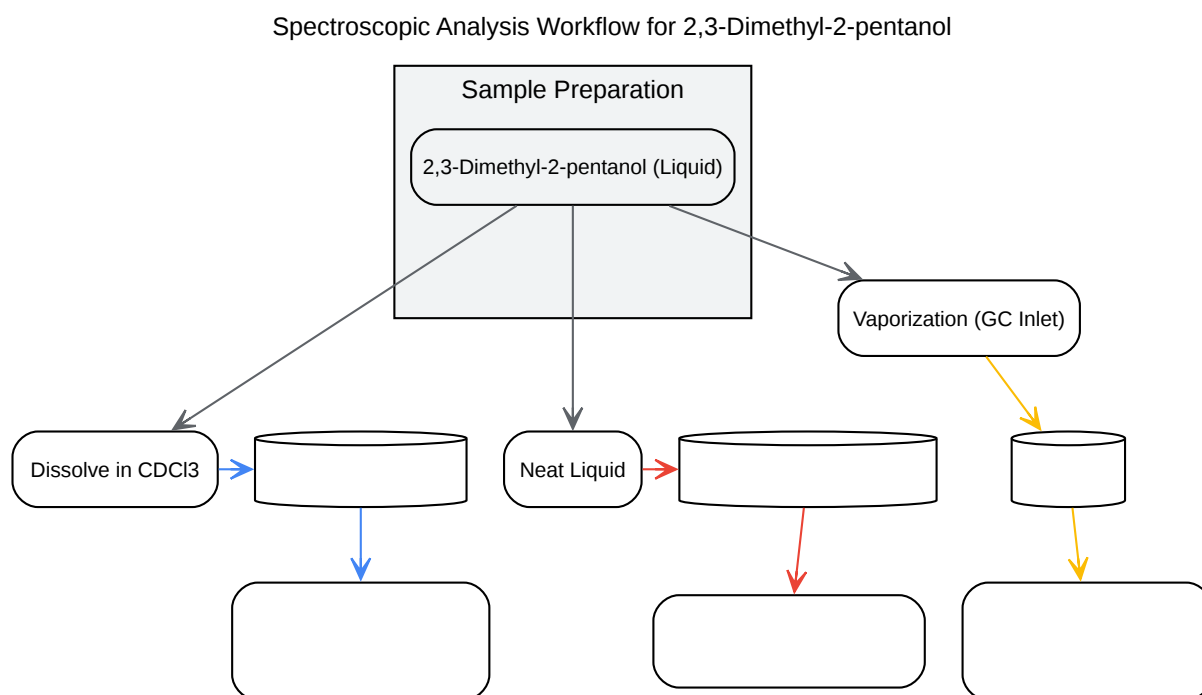
Mass Spectrometry (Electron Ionization)

Procedure:

- Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[\[11\]](#) For GC-MS, the sample is first vaporized in the heated injection port.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,3-Dimethyl-2-pentanol**.



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Caption: Workflow for the spectroscopic analysis of **2,3-Dimethyl-2-pentanol**.

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